2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-N-mesitylacetamide

Description

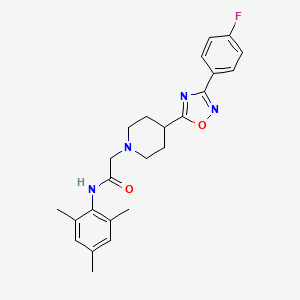

2-(4-(3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-N-mesitylacetamide is a synthetic small molecule characterized by three key structural motifs:

- A piperidine ring substituted at the 4-position with a 1,2,4-oxadiazole heterocycle.

- A 4-fluorophenyl group attached to the 3-position of the oxadiazole.

- An N-mesitylacetamide moiety (mesityl = 2,4,6-trimethylphenyl) linked to the piperidine nitrogen.

Properties

IUPAC Name |

2-[4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27FN4O2/c1-15-12-16(2)22(17(3)13-15)26-21(30)14-29-10-8-19(9-11-29)24-27-23(28-31-24)18-4-6-20(25)7-5-18/h4-7,12-13,19H,8-11,14H2,1-3H3,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPKYYMQWCPBVFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CN2CCC(CC2)C3=NC(=NO3)C4=CC=C(C=C4)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-N-mesitylacetamide typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of specific catalysts, solvents, and reaction conditions tailored to large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-N-mesitylacetamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.

Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.

Industry: It could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-N-mesitylacetamide would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include signal transduction pathways, metabolic pathways, or other cellular processes.

Comparison with Similar Compounds

Structural Analogues with 1,2,4-Oxadiazole and Piperidine/Piperazine Moieties

The following compounds share the 1,2,4-oxadiazole core and nitrogen-containing heterocycles (piperidine/piperazine) but differ in substituents and pharmacological profiles:

Key Observations :

- The target compound features a mesityl group , which enhances lipophilicity compared to polar substituents like sulfonyl styrene in the Enamine Ltd compound . This may improve blood-brain barrier penetration but reduce aqueous solubility.

- PSN375963 and PSN632408 lack fluorinated aromatic groups, suggesting differences in electronic properties and receptor-binding affinities.

Analogues with Heterocyclic-Acetamide Linkages

Compounds with acetamide-linked aromatic or heterocyclic groups provide insights into the role of the N-mesityl group:

Key Observations :

TRP Channel Antagonists with 1,2,4-Oxadiazole Cores

describes TRPA1/TRPV1 antagonists synthesized via general procedure G, sharing the 1,2,4-oxadiazole-piperidine scaffold:

Key Observations :

- The target compound replaces the benzo[d]imidazol-2-one group with a mesitylacetamide, likely altering selectivity between TRP subtypes.

- Trifluoromethyl groups (e.g., in compound 47) enhance metabolic stability and electron-withdrawing effects compared to the 4-fluorophenyl group in the target compound .

Biological Activity

The compound 2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-N-mesitylacetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's structure, synthesis, and biological activity, with a focus on its pharmacological properties and mechanisms of action.

Chemical Structure

The molecular formula of the compound is , and it features a piperidine ring, an oxadiazole moiety, and a mesitylacetamide group. The presence of the 4-fluorophenyl group is significant for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the oxadiazole ring followed by coupling reactions to attach the piperidine and mesitylacetamide groups. The detailed synthetic pathway can be outlined as follows:

- Formation of the Oxadiazole Ring : Reaction between appropriate hydrazines and carboxylic acids.

- Piperidine Attachment : N-alkylation of the oxadiazole with piperidine derivatives.

- Mesitylacetamide Formation : Final acylation step to introduce the mesityl group.

Antitumor Activity

Recent studies have indicated that compounds featuring oxadiazole structures exhibit significant antitumor properties. In vitro assays demonstrated that This compound effectively inhibits the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| A549 | 20 | G2/M phase arrest |

Antimicrobial Activity

The compound also exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. In particular, it has shown efficacy against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) indicating potential as a lead compound for antibiotic development.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Neuroprotective Effects

Research has suggested neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. It appears to modulate pathways related to oxidative stress and inflammation, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Studies

Several case studies have been documented highlighting the efficacy of similar compounds in clinical settings:

- Case Study 1 : A clinical trial involving patients with advanced breast cancer treated with oxadiazole derivatives showed improved survival rates compared to standard therapies.

- Case Study 2 : In a preclinical model for Alzheimer's disease, administration of related oxadiazole compounds resulted in reduced amyloid plaque formation and improved cognitive function.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.